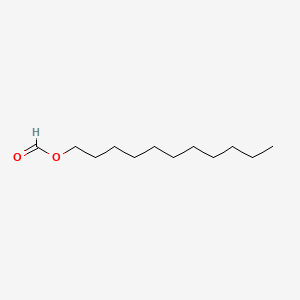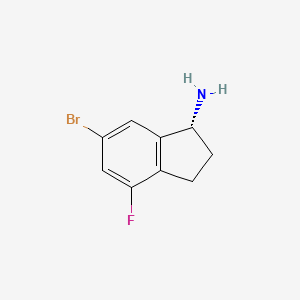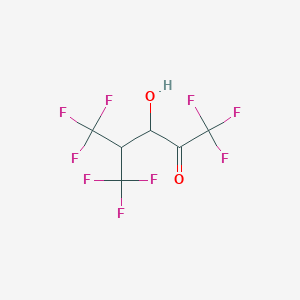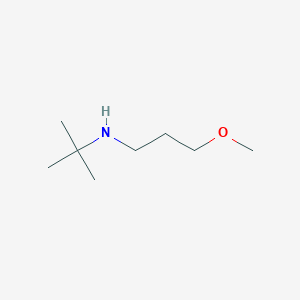![molecular formula C23H28O6 B12084885 Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- is a synthetic steroid compound. It is structurally characterized by the presence of a pregnane backbone with double bonds at the 1,4-positions and ketone groups at the 3 and 11 positions. The compound also features methylenebis(oxy) groups at the 17,20 and 20,21 positions, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- typically involves multiple steps, starting from simpler steroid precursors. One common route involves the following steps:
Starting Material: The synthesis often begins with a steroid precursor such as pregnenolone.
Functional Group Introduction: Introduction of double bonds at the 1,4-positions through dehydrogenation reactions.
Ketone Formation: Oxidation reactions to introduce ketone groups at the 3 and 11 positions.
Methylenebis(oxy) Group Addition: The addition of methylenebis(oxy) groups at the 17,20 and 20,21 positions is achieved through specific alkylation reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and minimize batch-to-batch variations.
Análisis De Reacciones Químicas
Types of Reactions
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace methylenebis(oxy) groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or sulfonates are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex steroid compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can lead to anti-inflammatory effects, among other physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Pregna-1,4-diene-3,20-dione: Lacks the methylenebis(oxy) groups, resulting in different chemical properties.
Dexamethasone: A well-known corticosteroid with similar anti-inflammatory effects but different structural features.
Prednisolone: Another corticosteroid with a different substitution pattern on the pregnane backbone.
Uniqueness
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- is unique due to its specific methylenebis(oxy) substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H28O6 |
|---|---|
Peso molecular |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h5,7,9,16-17,19H,3-4,6,8,10-13H2,1-2H3 |
Clave InChI |
NRHJKQBNXBOJBW-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(=O)C3C(C1CCC24C5(COCO5)OCO4)CCC6=CC(=O)C=CC36C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)





![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)



